1-Propyl-3,5-diethyl-6-chlorouracil: Structural Dynamics, Fungistatic Activity, and Metabolic Biotransformation
1-Propyl-3,5-diethyl-6-chlorouracil: Structural Dynamics, Fungistatic Activity, and Metabolic Biotransformation
Executive Summary
The rational design of pyrimidine derivatives has historically provided a rich scaffold for antimicrobial and antineoplastic agents. Among these, 1-propyl-3,5-diethyl-6-chlorouracil (CAS: 52357-17-2) stands out as a highly specialized alkylated pyrimidine. Originally investigated for its fungistatic properties, this compound has garnered significant attention in xenobiotic metabolism due to its unique biotransformation pathway.
Unlike standard uracil derivatives that undergo simple ring cleavage or phase II conjugation, 1-propyl-3,5-diethyl-6-chlorouracil undergoes a highly specific, cytochrome P450-mediated intramolecular cyclization. This guide provides an in-depth technical analysis of its structural properties, structure-activity relationships (SAR), and the self-validating experimental protocols required to study its complex metabolic fate.
Physicochemical Profile & Structural Identity
The pharmacological behavior of 1-propyl-3,5-diethyl-6-chlorouracil is dictated by the precise spatial arrangement of its substituents. The core is a pyrimidine-2,4(1H,3H)-dione (uracil) ring, heavily modified to tune its lipophilicity and electrophilicity.
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N1-Propyl Group: Provides a flexible aliphatic chain that increases membrane permeability but serves as a prime target for ω−1 (beta) oxidation by hepatic enzymes.
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N3-Ethyl & C5-Ethyl Groups: Introduce steric hindrance that shields the pyrimidine core from premature enzymatic degradation, significantly increasing the partition coefficient ( logP ).
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C6-Chloro Substitution: Creates a highly electrophilic center. The electron-withdrawing nature of the chlorine atom makes the C6 position highly susceptible to nucleophilic aromatic substitution ( SNAr ).
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 6-chloro-3,5-diethyl-1-propylpyrimidine-2,4(1H,3H)-dione |
| CAS Registry Number | 52357-17-2 |
| Molecular Formula | C11H17ClN2O2 |
| Molecular Weight | 244.72 g/mol |
| Core Scaffold | Pyrimidine-2,4-dione (Uracil) |
| Expected [M+H]+ (m/z) | 245.10 |
Fungistatic Activity and Structure-Activity Relationship (SAR)
The development of alkylated pyrimidines as fungistatic agents relies on a delicate balance between cellular penetration and target reactivity. As established by Gauri et al., the fungistatic activity of these structures is directly correlated with their degree of alkylation .
The N1, N3, and C5 alkyl groups allow 1-propyl-3,5-diethyl-6-chlorouracil to partition effectively into the lipid-rich fungal cell wall. Once intracellular, the C6-chloro group acts as a reactive warhead. It is hypothesized to form covalent adducts with nucleophilic residues (such as thiols in cysteine) within essential fungal enzymes, thereby halting proliferation. The exact chain length—specifically the N1-propyl group—provides the optimal steric profile to maximize target binding while maintaining solubility.
In Vivo Biotransformation: The Bicyclic Barbituric Acid Pathway
The most remarkable feature of 1-propyl-3,5-diethyl-6-chlorouracil is its metabolic degradation in mammalian models (e.g., rabbits). Rather than undergoing standard glucuronidation, it is converted into a fused bicyclic barbituric acid derivative: 6,8-diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7(4H,6H)-dione .
Mechanistic Causality of Cyclization
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Phase I Oxidation: Hepatic Cytochrome P450 enzymes preferentially attack the N1-propyl group. Due to the steric bulk of the pyrimidine ring, oxidation occurs at the β -carbon (the secondary carbon of the propyl chain), yielding a 1-(2-hydroxypropyl) intermediate.
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Intramolecular SNAr : The newly generated β -hydroxyl group is held in close spatial proximity to the electrophilic C6-chloro position.
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Ring Closure: The hydroxyl oxygen acts as an internal nucleophile, attacking C6 and displacing the chloride ion ( −HCl ). This forms a new 5-membered oxazolidine ring fused to the pyrimidine core .
Metabolic biotransformation of 1-propyl-3,5-diethyl-6-chlorouracil into a bicyclic derivative.
Experimental Methodology: Self-Validating Protocol for Metabolite Isolation
To study this unique cyclization in vitro, researchers must employ a rigorous, self-validating microsomal incubation protocol. The following workflow is designed to isolate the bicyclic metabolite while proving that the cyclization is enzymatically initiated rather than a spontaneous chemical artifact.
Protocol: In Vitro Microsomal Biotransformation
System Validation Controls:
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Negative Control: Heat-inactivated microsomes (boiling for 10 mins prior to use) to rule out spontaneous chemical degradation.
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Enzyme Control: Minus-NADPH incubation to prove the initial hydroxylation is strictly CYP450-dependent.
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Internal Standard (IS): 1-butyl-3,5-diethyl-6-chlorouracil (10 µM) added during quenching to normalize extraction recovery and matrix effects.
Step-by-Step Methodology:
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Matrix Preparation: Thaw Rabbit Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
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Causality: The specific pH and magnesium concentration are critical to maintain the structural integrity of the CYP450-POR (cytochrome P450 reductase) complex and facilitate electron transfer.
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Substrate Pre-incubation: Add the parent drug (final concentration 10 µM, dissolved in ≤ 0.1% DMSO) to the matrix. Pre-incubate at 37°C for 5 minutes.
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Causality: Pre-incubation ensures thermal equilibrium. Limiting DMSO to 0.1% prevents solvent-induced competitive inhibition of the CYP active sites.
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Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+ , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
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Causality: A regenerating system is utilized instead of direct NADPH addition to sustain zero-order kinetics over the 60-minute incubation, preventing cofactor depletion.
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Quenching: At exactly 60 minutes, add an equal volume of ice-cold acetonitrile containing the Internal Standard.
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Causality: Ice-cold acetonitrile serves a dual purpose: it instantaneously denatures the CYP enzymes to halt the reaction (preventing over-oxidation) and disrupts protein-drug binding to maximize extraction recovery.
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Liquid-Liquid Extraction (LLE): Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the organic supernatant.
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LC-MS Characterization: Evaporate the supernatant under nitrogen gas, reconstitute in the mobile phase, and inject into the MS system.
Standardized workflow for in vitro microsomal incubation and metabolite extraction.
Table 2: Expected Mass Spectrometry (ESI+) Quantitative Parameters
During LC-MS analysis, the confirmation of the bicyclic metabolite is definitively proven by the loss of the characteristic chlorine isotope pattern and a specific mass shift.
| Compound Stage | Formula | Exact Mass | Expected [M+H]+ | Key Isotopic Signature |
| Parent Drug | C11H17ClN2O2 | 244.10 | 245.10 | 3:1 ratio ( 35Cl / 37Cl ) |
| Hydroxylated Intermediate | C11H17ClN2O3 | 260.09 | 261.10 | 3:1 ratio ( 35Cl / 37Cl ) |
| Bicyclic Metabolite | C11H16N2O3 | 224.12 | 225.12 | No Cl isotope pattern (-36 Da shift) |
References
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Kaul R, Hempel B. "Identification of the major degradation product of 1-propyl-3,5-diethyl-6-chlorouracil in rabbits and mechanism of the formation of bicyclic barbituric acid metabolites." Arzneimittelforschung, 1982;32(7):722-3. [Link]
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Kaul R, Hempel B, Schäfer G. "Structure of the major metabolite of 1-propyl-3,5-diethyl-6-chlorouracil in rabbits." Chemosphere, 1981;10(10):1181-1184.[Link]
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Gauri K, et al. "Alkylated pyrimidines: relationship between structure and fungistatic activity." Biochemical Pharmacology, 1974;23(19):2759-2763.[Link]
